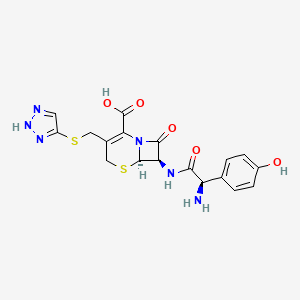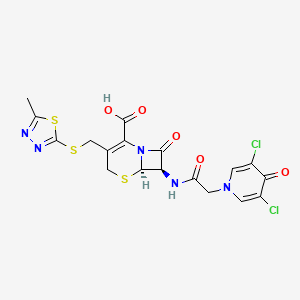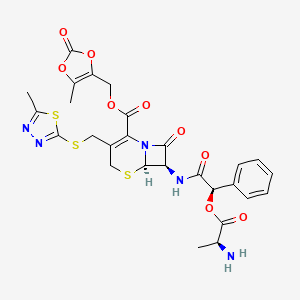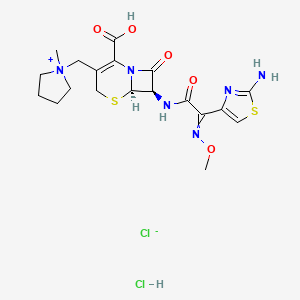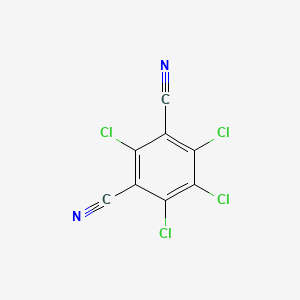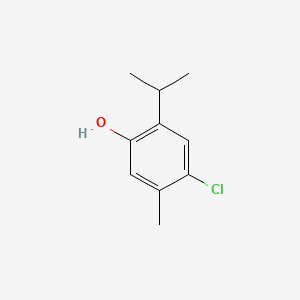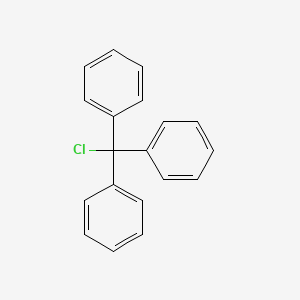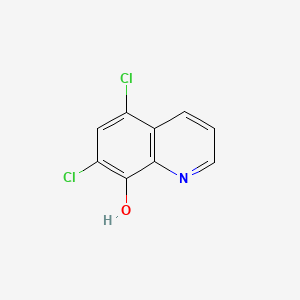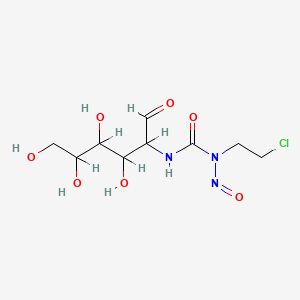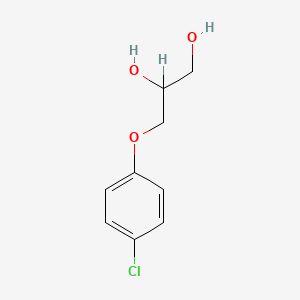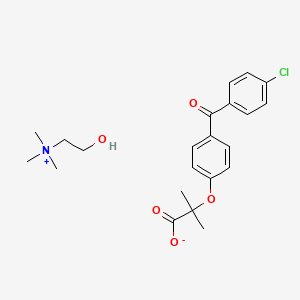
フェノフィブラートコリン
概要
説明
Choline fenofibrate is a lipid-lowering agent used primarily to treat severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia. It works by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . Due to its high hydrophilicity and poor absorption profile, choline fenofibrate has been developed to improve solubility, gastrointestinal absorption, and bioavailability .
科学的研究の応用
Choline fenofibrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid-lowering mechanisms and drug formulation.
Biology: Investigated for its effects on lipid metabolism and gene expression.
作用機序
Choline fenofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. These actions result in the enhanced elimination of triglyceride-rich particles from the plasma and increased high-density lipoprotein cholesterol levels .
Similar Compounds:
Fenofibrate: The parent compound of choline fenofibrate, used for similar lipid-lowering purposes.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with comparable therapeutic uses.
Uniqueness: Choline fenofibrate is unique due to its improved solubility, gastrointestinal absorption, and bioavailability compared to fenofibrate. This makes it more effective and convenient for patients, as it can be taken without regard to meals .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Choline Fenofibrate is completely hydrolyzed by liver carboxylesterase 1 to fenofibric acid . Fenofibric acid interacts with various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 . These interactions involve glucuronidation or reduction of the carbonyl group .
Cellular Effects
Choline Fenofibrate, through its active metabolite fenofibric acid, influences cell function by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, and increasing high-density lipoprotein cholesterol .
Molecular Mechanism
The molecular mechanism of Choline Fenofibrate involves its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced to a benzhydrol that is then glucuronidated . The glucuronidation of fenofibrate metabolites is mediated by UGT1A9 . The reduction of the carbonyl group is primarily mediated by CBR1 and minorly by AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
Metabolic Pathways
Choline Fenofibrate is involved in metabolic pathways that include its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced . These processes are mediated by various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of choline fenofibrate involves the reaction of fenofibrate with choline hydroxide. The process includes hydrolysis and salt-forming reactions in solvents such as methanol, ethanol, propanol, n-butanol, water, choline hydroxide aqueous solution, and isopropanol . The crude product is then refined by dissolving it in a solvent (e.g., ethanol, methanol, water, or isopropanol), decoloring with activated carbon, and crystallizing to obtain the refined product .
Industrial Production Methods: Industrial production of choline fenofibrate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and quality .
化学反応の分析
Types of Reactions: Choline fenofibrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolic activation and therapeutic effects .
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under controlled pH conditions.
Oxidation: May involve oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Often requires reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The primary product of these reactions is fenofibric acid, the active metabolite responsible for the lipid-lowering effects .
特性
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZHODZSADEHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234939 | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856676-23-8 | |
| Record name | Choline fenofibrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE FENOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

